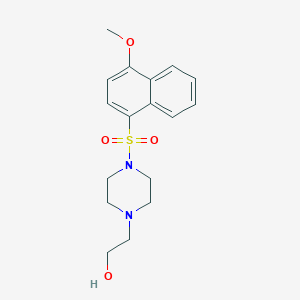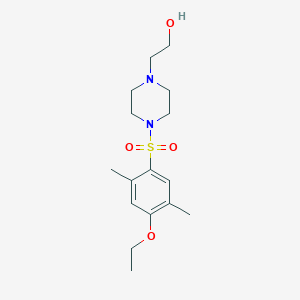
2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a piperazine ring substituted with an ethoxynaphthalene sulfonyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions on the piperazine ring.
Major Products
Oxidation: Formation of 2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-((4-Ethoxynaphthalen-1-yl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and sulfonyl groups. These interactions can modulate biological pathways, leading to the observed effects .
特性
IUPAC Name |
2-[4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-2-24-17-7-8-18(16-6-4-3-5-15(16)17)25(22,23)20-11-9-19(10-12-20)13-14-21/h3-8,21H,2,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYXQTGBEXRDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
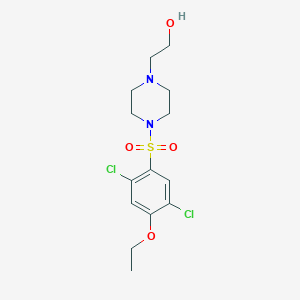


![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)
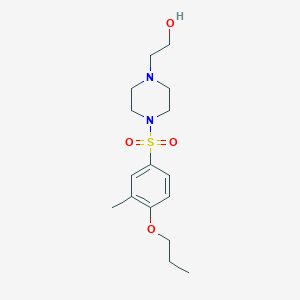
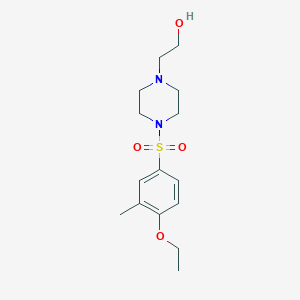
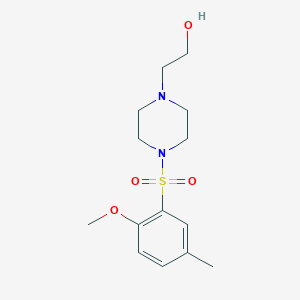
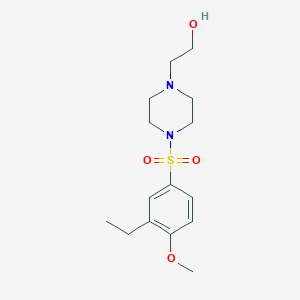
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
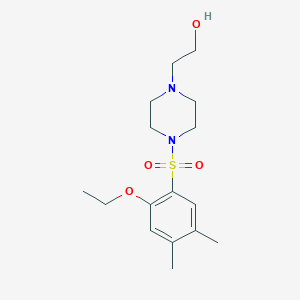
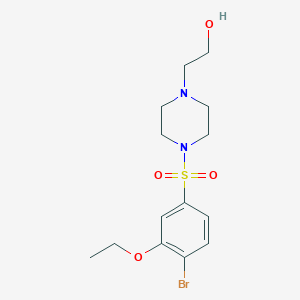
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
